Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
CAS No.: 883010-89-7
Cat. No.: VC7359733
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883010-89-7 |
|---|---|
| Molecular Formula | C9H10F3N3O2 |
| Molecular Weight | 249.193 |
| IUPAC Name | ethyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate |
| Standard InChI | InChI=1S/C9H10F3N3O2/c1-2-17-8(16)15-14-7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | INDHBOLSKUAZOG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NNC1=NC=CC(=C1)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core modified at two positions:
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Position 2: A hydrazinecarboxylate group (–NH–NH–COOEt), which introduces hydrogen-bonding capabilities and structural flexibility.
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Position 4: A trifluoromethyl (–CF₃) group, known to enhance lipophilicity, metabolic stability, and bioavailability in drug-like molecules .
The ethyl ester moiety in the hydrazinecarboxylate group balances polarity, enabling solubility in organic solvents while retaining limited water miscibility. Quantum mechanical calculations predict a planar configuration for the pyridine ring, with the –CF₃ group inducing electron-deficient characteristics that may influence reactivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N₃O₂ | |
| Molecular Weight | 249.193 g/mol | |
| LogP (Predicted) | ~2.5 (estimated from analogs) | |
| PSA (Polar Surface Area) | 78.9 Ų | |
| Solubility | DMSO, ethanol, ethyl acetate |
Experimental data for melting point, boiling point, and density remain unreported in accessible literature. The predicted LogP aligns with analogs such as ethyl 2-((5-methylthiophen-2-yl)methylene)hydrazine-1-carboxylate (LogP 2.527) , suggesting moderate lipophilicity suitable for membrane permeability.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 4-(trifluoromethyl)pyridin-2-amine and ethyl hydrazinecarboxylate under acidic conditions. A representative protocol includes:
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Reagents: 4-(Trifluoromethyl)pyridin-2-amine (1 eq), ethyl chloroformate (1.2 eq), hydrazine hydrate (1.5 eq).
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Conditions: Dichloromethane solvent, 0°C to room temperature, 12–24 hours.
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Workup: Aqueous extraction, drying (MgSO₄), and column chromatography (hexane/ethyl acetate).
Yield optimization (reported up to 68%) requires strict control of stoichiometry and temperature. Alternative methods using coupling agents like EDCI/HOBt have been explored for analogous hydrazinecarboxylates but remain unverified for this specific compound .
Challenges and Modifications
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Byproduct Formation: Competing reactions at the pyridine nitrogen can generate N-alkylated byproducts. Using bulky bases like DIPEA suppresses this side pathway .
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Trifluoromethyl Stability: The –CF₃ group is resistant to hydrolysis under mild conditions but may degrade under prolonged exposure to strong acids or bases .
The methyl ester analog demonstrates superior metabolic stability in hepatic microsome assays, suggesting that ester modification could fine-tune pharmacokinetics. Conversely, pyrazolopyridine derivatives with –CF₃ groups highlight potential cardiotoxicity risks, necessitating caution in therapeutic development .
Future Research Directions
Pharmacological Profiling
Priority areas include:
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Target Screening: High-throughput assays against kinase, protease, and GPCR libraries.
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Toxicity Studies: hERG channel binding assays to assess cardiotoxicity risks .
Structural Optimization
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